molecular formula C16H12ClFN4O B3879436 N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine CAS No. 5674-92-0

N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B3879436
CAS No.: 5674-92-0
M. Wt: 330.74 g/mol
InChI Key: LHNYXYJGXSGJEG-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine” is a chemical compound with a complex structure. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a benzyl group, which is an aromatic ring with a CH2 group attached .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the triazole ring and the attachment of the benzyl group. The exact synthesis process would depend on the starting materials and the specific conditions used . More detailed information about the synthesis could be found in specialized chemical literature or databases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring and a benzyl group. The triazole ring contributes to the compound’s reactivity and biological activity, while the benzyl group could influence its lipophilicity and membrane permeability .


Chemical Reactions Analysis

This compound could undergo various chemical reactions, depending on the conditions. For example, the triazole ring could participate in reactions with electrophiles or nucleophiles, and the benzyl group could be oxidized or reduced . Further studies would be needed to fully understand the reactivity of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility could be influenced by the presence of the benzyl group, and its stability could be affected by the triazole ring . Detailed information about its properties could be obtained through experimental studies or computational predictions .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols . More detailed safety information could be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future research on this compound could focus on elucidating its mechanism of action, studying its reactivity, and optimizing its synthesis. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-15-2-1-3-16(18)14(15)9-23-13-6-4-12(5-7-13)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNYXYJGXSGJEG-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NN3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/N3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417040
Record name ST008033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5674-92-0
Record name ST008033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.